molecular formula C21H16Cl2N4O2 B2951028 2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539849-52-0

2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2951028
CAS No.: 539849-52-0
M. Wt: 427.29
InChI Key: GOIYLZACWXTRMK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound belonging to the triazoloquinazolinone class. This scaffold is characterized by a fused triazole and quinazolinone ring system, which is substituted with a 2,4-dichlorophenyl group at position 2 and a 3-hydroxyphenyl group at position 7.

The synthesis of such triazoloquinazolinones typically involves cyclocondensation reactions between triazole precursors and quinazolinone intermediates. For example, highlights the use of a novel deep eutectic solvent (NGPU catalyst) for synthesizing analogs with high efficiency (e.g., 69–85% yields) and reduced reaction times (2–4 hours) compared to traditional methods .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-12-7-8-14(15(23)10-12)20-25-21-24-16-5-2-6-17(29)18(16)19(27(21)26-20)11-3-1-4-13(28)9-11/h1,3-4,7-10,19,28H,2,5-6H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIYLZACWXTRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N2)C5=CC(=CC=C5)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family. This class of compounds has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

  • Molecular Formula : C21H16Cl2N4O2
  • Molecular Weight : 427.29 g/mol
  • IUPAC Name : 2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance:

  • A study demonstrated that similar triazoloquinazoline derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and HT-29 .
  • Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression through hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Compounds in the triazoloquinazoline family have been noted for their activity against a range of bacterial strains. The presence of electron-withdrawing groups like dichlorophenyl enhances their efficacy .
  • In vitro studies are necessary to quantify the antimicrobial effectiveness specifically for this compound.

Anti-inflammatory and Analgesic Effects

Triazoloquinazolines have also been associated with anti-inflammatory properties:

  • Research has shown that related compounds can reduce inflammation markers in animal models .
  • The mechanism may involve inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 1.61 - 1.98 µg/mL
AntimicrobialPotential activity against bacteria
Anti-inflammatoryReduction in inflammation markers

Case Studies

  • Anticancer Study : In a recent study focusing on triazoloquinazoline derivatives, a series of compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl groups significantly affected their potency.
  • Molecular Docking Analysis : A molecular docking study was performed to understand how this compound interacts with target proteins involved in cancer signaling pathways. The results highlighted key interactions that could be exploited for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and physicochemical properties can be contextualized against analogs with modifications in aryl substituents, alkyl groups, or heteroatom positioning. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound: 2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-...* 2-Cl2Ph, 9-3-OHPh ~377.27† ~3.3‡ 1 (OH) ~51–54‡
9-(2-Chlorophenyl)-6,6-dimethyl-... () 2-ClPh, 6,6-diMe 328.8 3.34 1 51.56
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-... () 4-NEt2Ph, 6,6-diMe 365.48 3.57 1 54.29
6-(4-Methoxyphenyl)-9-phenyl-... () 4-OMePh, 9-Ph ~350.4† ~2.8‡ 0 ~45‡
2-(2-Chlorophenyl)-9-(4-ethylphenyl)-... () 2-ClPh, 4-EtPh ~393.9† ~4.0‡ 0 ~40‡

*Estimated values based on structural similarity; †Calculated; ‡Predicted via analogous data.

Key Observations:

Chlorinated Aryl Groups: The dichlorophenyl substitution in the target compound increases molecular weight and lipophilicity (logP ~3.3) compared to mono-chlorinated analogs (e.g., logP 3.34 in ). Chlorine atoms enhance metabolic stability but may reduce aqueous solubility .

Hydroxyl vs. Methoxy/Amino Groups: The 3-hydroxyphenyl group introduces a hydrogen bond donor (HBD), increasing polar surface area (~51–54 Ų) compared to methoxy () or diethylamino () substituents. This may improve target binding specificity but reduce blood-brain barrier permeability .

Key Observations:
  • The NGPU catalyst () achieves superior yields (85%) and shorter reaction times (2 hours) compared to copper-mediated methods (69% yield, 4 hours) .
  • Acidic conditions (e.g., p-TSA in ) enable rapid synthesis (10 minutes) but with moderate yields (45.7%), likely due to side reactions .

Pharmacological Potential and Limitations

While direct data for the target compound are unavailable, analogs provide insights:

  • : The diethylamino-substituted analog’s high logP (3.57) correlates with enhanced cellular uptake but may limit aqueous solubility .
  • : The 2-chlorophenyl analog’s moderate polar surface area (51.56 Ų) balances permeability and solubility, making it a viable lead for CNS targets .

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